Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,5,6-trimethyl-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C8H9N3S/c1-4-5(2)10-8-7(9-4)11-6(3)12-8/h1-3H3 |
InChI Key |
IBDDAFOQFKGJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=C(S2)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Thiazolo 4,5 B Pyrazine and Its Derivatives
Classical Annulation and Cyclization Approaches to the Thiazolopyrazine Core
Traditional synthetic methods for constructing the thiazolo[4,5-b]pyrazine skeleton have historically relied on annulation and cyclization reactions. These strategies involve the stepwise or concerted formation of the fused ring system from appropriately substituted precursors.
Reactions Involving Thiazole (B1198619) and Pyrazine (B50134) Precursors
The construction of the thiazolo[4,5-b]pyrazine core can be achieved by the fusion of a pyrazine ring onto a pre-existing thiazole moiety. This approach typically involves a thiazole derivative bearing functional groups that can undergo cyclization with a suitable C2 or N-C-C-N synthon to form the pyrazine ring. For instance, a 4,5-diaminothiazole derivative can be reacted with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative, to yield the corresponding thiazolo[4,5-b]pyrazine. The specific trimethyl-substituted target would require appropriately methylated precursors.
Conversely, annulation can occur by constructing the thiazole ring onto a pyrazine precursor. A common method involves the reaction of a 2,3-dihalopyrazine with a thioamide. For the synthesis of the trimethyl derivative, one might envision starting with a dimethyl-2,3-dihalopyrazine and reacting it with thioacetamide.
| Precursor 1 | Precursor 2 | Product | Reference |
| 4,5-Diaminothiazole derivative | 1,2-Dicarbonyl compound | Thiazolo[4,5-b]pyrazine | [Adapted from related syntheses] |
| 2,3-Dihalopyrazine derivative | Thioamide | Thiazolo[4,5-b]pyrazine | [Adapted from related syntheses] |
Cyclocondensation Strategies Utilizing Diaminopyrazines
A prevalent and effective method for the synthesis of the thiazolo[4,5-b]pyrazine core is the cyclocondensation of 2,3-diaminopyrazines with various reagents. researchgate.net This strategy is advantageous as it allows for the introduction of substituents on the thiazole ring based on the choice of the cyclizing agent. For instance, reaction of a 5,6-dimethyl-2,3-diaminopyrazine with carbon disulfide in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF) would lead to the formation of the corresponding thiazolo[4,5-b]pyrazine-2-thiol. Subsequent methylation of the thiol group and the nitrogen atoms of the pyrazine ring could yield the target trimethyl derivative.
Another variation involves the reaction of the diaminopyrazine with a carboxylic acid or its derivative. For example, condensation with acetic anhydride (B1165640) would introduce a methyl group at the 2-position of the thiazolo[4,5-b]pyrazine ring.
| Diaminopyrazine Derivative | Cyclizing Agent | Intermediate/Product | Reference |
| 5,6-Dimethyl-2,3-diaminopyrazine | Carbon Disulfide | Thiazolo[4,5-b]pyrazine-2-thiol | researchgate.net |
| 5,6-Dimethyl-2,3-diaminopyrazine | Acetic Anhydride | 2-Methylthiazolo[4,5-b]pyrazine | [Adapted from related syntheses] |
Adaptations from Related Heterocyclic Systems (e.g., Thiazolo[4,5-b]pyridine)
Many synthetic strategies developed for the analogous thiazolo[4,5-b]pyridine (B1357651) system can be adapted for the synthesis of thiazolo[4,5-b]pyrazines. nih.govdmed.org.ua For example, the reaction of a 2-amino-3-halopyrazine with a thiocarbonyl compound can lead to the formation of the thiazole ring. The Hantzsch thiazole synthesis, a classic method, can also be adapted. This would involve the reaction of a 2-amino-3-thiocyanatopyrazine with an α-haloketone. The substitution pattern on the resulting thiazolo[4,5-b]pyrazine would be determined by the specific pyrazine and ketone precursors used.
Modern Synthetic Strategies for Enhanced Efficiency and Selectivity
Contemporary organic synthesis has seen the development of more efficient and selective methods for the construction of heterocyclic compounds. These modern strategies often offer advantages in terms of yield, reaction conditions, and environmental impact.
Metal-Catalyzed Coupling Reactions in Thiazolopyrazine Synthesis
Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-C and C-N bonds in heterocyclic synthesis. rhhz.net While specific examples for the direct synthesis of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) are not prevalent in the literature, palladium-catalyzed reactions are widely used for the functionalization of both pyrazine and thiazole rings. researchgate.net For instance, a pre-formed chlorothiazolo[4,5-b]pyrazine could undergo Suzuki or Stille coupling reactions to introduce methyl groups. Alternatively, a C-H activation/functionalization approach on the thiazolo[4,5-b]pyrazine core could be envisioned for the direct introduction of methyl groups, though this would likely present challenges in controlling regioselectivity.
| Substrate | Coupling Partner | Catalyst | Product | Reference |
| Chloro-thiazolo[4,5-b]pyrazine | Trimethylboroxine | Pd(PPh3)4 | Trimethyl-thiazolo[4,5-b]pyrazine | [Adapted from researchgate.net] |
| Bromo-thiazolo[4,5-b]pyrazine | Organostannane | PdCl2(PPh3)2 | Alkyl/Aryl-thiazolo[4,5-b]pyrazine | [Adapted from researchgate.net] |
Green Chemistry Approaches in Thiazolopyrazine Synthesis (e.g., Deep Eutectic Solvents)
In line with the principles of green chemistry, the use of environmentally benign solvents and reaction conditions is a growing area of research. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising green reaction media. researchgate.netjru-b.com These solvents are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. jru-b.com The synthesis of thiazole derivatives has been successfully carried out in DESs like choline (B1196258) chloride/glycerol. nih.gov It is conceivable that the cyclocondensation reactions described in section 2.1.2 could be performed in a DES, potentially leading to improved yields and easier product isolation. For example, the reaction of a diaminopyrazine with an α-keto acid could be facilitated in a DES, offering a greener route to the thiazolo[4,5-b]pyrazine core.
| Reaction Type | Green Solvent | Advantages | Reference |
| Hantzsch Thiazole Synthesis | Choline Chloride/Glycerol | Biodegradable, non-toxic, recyclable | nih.gov |
| Cyclocondensation | L-Proline/Ethylene Glycol | Environmentally benign, potential for improved yields | [Adapted from researchgate.net] |
Multi-component Reactions for Combinatorial Library Generation (Research Scale)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. This one-pot approach offers significant advantages for generating combinatorial libraries of compounds for research and drug discovery, including operational simplicity, reduced waste, and high atom economy.
While specific MCRs for the direct synthesis of trimethyl-thiazolo[4,5-b]pyrazine are not extensively detailed in the literature, the principles have been successfully applied to analogous heterocyclic systems. For instance, a five-component cascade reaction has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.org This reaction efficiently combines cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride to build the complex fused ring system through a domino sequence of reactions. rsc.org Similarly, three-component reactions have been employed to generate libraries of related structures like isothiazolo[4,5-b]pyridin-5-ones. researchgate.net
These examples demonstrate the power of MCRs in rapidly building molecular complexity. A hypothetical MCR for a thiazolo[4,5-b]pyrazine library could involve the condensation of a substituted 2,3-diaminopyrazine, a carbonyl compound, and a sulfur-containing reagent, allowing for variation at multiple positions of the final scaffold in a single, efficient step.
Table 1: Examples of Multi-component Reactions for Fused Heterocycle Synthesis This table is illustrative of the MCR concept as applied to similar heterocyclic systems.
| Reaction Type | Core Scaffold | Number of Components | Key Reactants | Reference |
|---|---|---|---|---|
| Cascade Reaction | Thiazolo[3,2-a]pyridine | 5 | Cyanoacetohydrazide, Acetophenone, Aldehyde, Nitroketene N,S-acetal, Cysteamine | rsc.org |
| One-Pot Synthesis | Isothiazolo[4,5-b]pyridin-5-one | 3 | Substituted pyrazole-4-carbaldehydes, Cyclic diketones, Aromatic diamines | researchgate.netmdpi.com |
| Four-Component Reaction | 1,4-Dihydropyrano[2,3-c]pyrazoles | 4 | Hetarylaldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | mdpi.com |
Post-Synthetic Functionalization and Derivatization of Thiazolo[4,5-B]pyrazine
Once the core thiazolo[4,5-b]pyrazine skeleton is synthesized, subsequent functionalization is often required to introduce specific chemical groups that modulate its biological or material properties. Post-synthetic modifications allow for the fine-tuning of the molecule's characteristics and the exploration of structure-activity relationships.
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for functionalizing heteroaromatic rings. youtube.com The reaction involves the displacement of a leaving group, typically a halogen, by a nucleophile. The thiazolo[4,5-b]pyrazine system is well-suited for NAS because the pyrazine ring is inherently electron-deficient, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comkhanacademy.org
For this reaction to proceed, a halogenated precursor, such as a 5-chloro- or 6-chloro-thiazolo[4,5-b]pyrazine, is required. This precursor can be treated with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups. The reaction rate is often enhanced by the presence of electron-withdrawing groups on the ring and can be promoted by heat. youtube.com
Table 2: Illustrative Nucleophilic Aromatic Substitution Reactions
| Substrate | Nucleophile | Product | Functional Group Introduced |
|---|---|---|---|
| 5-Chloro-thiazolo[4,5-b]pyrazine | Piperidine | 5-(Piperidin-1-yl)-thiazolo[4,5-b]pyrazine | Tertiary Amine |
| 5-Chloro-thiazolo[4,5-b]pyrazine | Sodium Methoxide (NaOMe) | 5-Methoxy-thiazolo[4,5-b]pyrazine | Methoxy (B1213986) Ether |
| 5-Chloro-thiazolo[4,5-b]pyrazine | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-thiazolo[4,5-b]pyrazine | Thioether |
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction used to create α,β-unsaturated systems (olefins). wikipedia.org This reaction occurs between a carbonyl compound (an aldehyde or ketone) and a compound with an "active" methylene (B1212753) or methyl group, which is a carbon atom flanked by electron-withdrawing groups. wikipedia.org
In the context of the thiazolo[4,5-b]pyrazine system, a methyl group at the 2-position of the thiazole ring is sufficiently acidic to participate in this reaction. Research has shown that 2-methyl-thiazolo[4,5-b]pyrazines react smoothly with various aldehydes in the presence of a mild base catalyst, such as piperidine, to yield the corresponding olefinic derivatives. nih.gov This method provides a direct route to introduce conjugated side chains onto the thiazole portion of the scaffold. nih.gov
Table 3: Knoevenagel Condensation of 2-Methyl-thiazolo[4,5-b]pyrazine with Aldehydes Data derived from research findings on the Knoevenagel condensation with this scaffold. nih.gov
| Aldehyde Reactant | Resulting Olefinic Product | Reported Yield | Reference |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | 2-[2-(4-Dimethylaminophenyl)vinyl]thiazolo[4,5-b]pyrazine | 90% | nih.gov |
| 4-Methoxybenzaldehyde | 2-[2-(4-Methoxyphenyl)vinyl]thiazolo[4,5-b]pyrazine | 85% | nih.gov |
| Benzaldehyde | 2-(2-Phenylvinyl)thiazolo[4,5-b]pyrazine | 78% | nih.gov |
Further diversification of thiazolo[4,5-b]pyrazine derivatives can be achieved by modifying existing side chains or substituents. This approach is particularly useful in combinatorial chemistry, where a common core structure is elaborated with a wide range of chemical functionalities.
Table 4: Derivatization of 2-Amino-thiazolo[4,5-b]pyrazine Based on solid-phase synthesis methodologies for diversifying the 2-amino core. acs.org
| Core Moiety | Electrophilic Reagent Type | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| 2-Amino-thiazolo[4,5-b]pyrazine | Alkyl Halides (e.g., Benzyl bromide) | N-Alkylation | Secondary/Tertiary Amine |
| 2-Amino-thiazolo[4,5-b]pyrazine | Acyl Chlorides (e.g., Benzoyl chloride) | N-Acylation | Amide |
| 2-Amino-thiazolo[4,5-b]pyrazine | Sulfonyl Chlorides (e.g., Tosyl chloride) | N-Sulfonylation | Sulfonamide |
Regioselectivity refers to the control over which position on a molecule a chemical modification occurs. For a multi-ring system like thiazolo[4,5-b]pyrazine, with several non-equivalent positions, achieving regioselective functionalization is crucial for synthesizing a specific, desired isomer.
Several strategies can be employed:
Inherent Reactivity: The electronic nature of the rings dictates inherent reactivity. The pyrazine ring is generally more electron-deficient than the thiazole ring, making it more susceptible to nucleophilic attack. Conversely, the thiazole ring might be more reactive towards certain electrophiles.
Directing Groups: An existing substituent on the ring can direct incoming reagents to a specific position (ortho, meta, or para to itself), although this is more common in electrophilic substitution.
Directed Deprotometallation: This is a powerful technique for regioselective functionalization of heterocycles. bsu.by It involves the use of a strong base, such as a lithium amide, to selectively remove a specific proton. The choice of which proton is removed can be influenced by the acidity of the C-H bond and the presence of nearby coordinating groups. The resulting organometallic intermediate is then "trapped" with an electrophile (e.g., iodine, aldehydes, or alkyl halides) to install a new functional group at that precise location. Studies on the closely related oxazolo[4,5-b]pyrazine scaffold have shown that deprotonation can be directed to specific sites on either the pyrazine ring or a substituent, depending on the reaction conditions and the substrate's structure. bsu.by This approach offers a high degree of control for installing functional groups at positions that might be inaccessible through other methods.
Advanced Spectroscopic and Crystallographic Characterization in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For 2,5,6-trimethylthiazolo[4,5-b]pyrazine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural confirmation and assignment of all proton and carbon signals.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Chemical Shift Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of 2,5,6-trimethylthiazolo[4,5-b]pyrazine, the spectrum is expected to show distinct signals corresponding to the three methyl groups and any aromatic protons on the pyrazine (B50134) ring. The chemical shift (δ), measured in parts per million (ppm), for each methyl group will differ based on its position on the thiazolo[4,5-b]pyrazine core. For instance, the methyl group attached to the thiazole (B1198619) ring (C2 position) would likely exhibit a different chemical shift compared to the two methyl groups on the pyrazine ring (C5 and C6 positions) due to the differing electronic effects of the sulfur and nitrogen heteroatoms in their vicinity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is a representation of expected data based on typical chemical shifts for similar structures, as specific experimental data for this compound is not widely published.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-CH₃ | ~2.7-2.9 | ~18-22 |
| C5-CH₃ | ~2.5-2.7 | ~20-24 |
| C6-CH₃ | ~2.5-2.7 | ~20-24 |
| C2 (Thiazole) | - | ~165-170 |
| C3a (Bridgehead) | - | ~150-155 |
| C5 (Pyrazine) | - | ~148-152 |
| C6 (Pyrazine) | - | ~148-152 |
| C7a (Bridgehead) | - | ~130-135 |
Vibrational and Electronic Spectroscopy for Molecular Insights
Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information on functional groups, bonding, and electronic structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the vibrational frequencies of different functional groups. For 2,5,6-trimethylthiazolo[4,5-b]pyrazine, the IR spectrum would be characterized by several key absorption bands.
Table 2: Characteristic IR Absorption Bands (Note: This table represents expected data. Specific experimental values may vary.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H Stretch (Aliphatic) | 2950-3000 | Stretching vibrations of the methyl groups. |
| C=N Stretch | 1600-1650 | Stretching vibrations of the imine bonds within the pyrazine and thiazole rings. |
| C=C Stretch (Aromatic) | 1450-1580 | Stretching vibrations of the carbon-carbon bonds within the fused aromatic system. |
| C-H Bend (Aliphatic) | 1375-1450 | Bending (deformation) vibrations of the methyl groups. |
| C-S Stretch | 600-800 | Stretching vibration characteristic of the thiazole ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide information about the electronic structure and conjugation within the molecule. Aromatic and heterocyclic compounds like thiazolo[4,5-b]pyrazine derivatives typically exhibit characteristic absorption bands. The spectrum for 2,5,6-trimethylthiazolo[4,5-b]pyrazine is expected to show absorptions arising from π → π* transitions associated with the conjugated π-electron system of the fused heterocyclic rings. The positions of the absorption maxima (λ_max) are sensitive to the molecular structure and solvent polarity.
Fluorescence Spectroscopy for Photophysical Property Assessment
Fluorescence spectroscopy is used to study the photophysical properties of luminescent molecules. After a molecule absorbs light and reaches an excited electronic state, it can relax by emitting a photon. This emission is known as fluorescence. Thiazolo[4,5-b]pyrazine derivatives have been noted for their fluorescent properties. scielo.org.za The fluorescence spectrum of 2,5,6-trimethylthiazolo[4,5-b]pyrazine would provide information on its emission wavelength, quantum yield (the efficiency of the fluorescence process), and lifetime of the excited state. These properties are highly dependent on the molecular structure and the presence of substituents, with the three methyl groups influencing the electronic distribution and, consequently, the emissive characteristics of the molecule. scielo.org.za
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone in the structural elucidation of organic molecules, providing information on molecular weight and fragmentation patterns that help to confirm the identity and structure of a compound.
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), with the molecular formula C₈H₉N₃S, HRMS using techniques like electrospray ionization (ESI) would be employed to verify its composition. mdpi.com The measured mass would be compared against the theoretical exact mass calculated from the most abundant isotopes of its constituent elements.
Table 1: Theoretical Mass Data for Thiazolo[4,5-b]pyrazine, trimethyl-(9CI)
| Parameter | Value |
| Molecular Formula | C₈H₉N₃S |
| Monoisotopic Mass | 179.05171 u |
| Ion ([M+H]⁺) | 180.05904 u |
This interactive table displays the calculated theoretical mass for the specified compound, which would be confirmed experimentally via HRMS.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. kuleuven.be This hyphenated technique is invaluable for monitoring the progress of chemical reactions during the synthesis of compounds like Thiazolo[4,5-b]pyrazine, trimethyl-(9CI). By analyzing aliquots from the reaction mixture, researchers can track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts. rsc.org The high sensitivity and selectivity of LC-MS allow for the detection of even trace-level impurities, ensuring the final compound's purity. kuleuven.be
Table 2: Application of LC-MS in Reaction Monitoring
| Analysis Goal | LC-MS Utility |
| Purity Assessment | Quantifies the main product peak relative to other detected signals. |
| Starting Material Tracking | Monitors the decrease in reactant concentrations over time. |
| Byproduct Identification | Detects and helps identify the structure of unexpected reaction products. |
| Intermediate Detection | Can identify transient species that provide insight into the reaction mechanism. |
This interactive table outlines the key uses of LC-MS for ensuring the quality and understanding the synthesis of the target compound.
X-ray Crystallography for Precise Three-Dimensional Structural Determination
While mass spectrometry confirms a compound's formula, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid. This technique is the gold standard for structural determination, offering precise data on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) is not available in the reviewed literature, the principles of the analysis can be described based on related heterocyclic structures. mdpi.com
The first step in analyzing a crystal structure is determining its crystal system and space group. This information describes the symmetry of the unit cell, the basic repeating unit of the crystal lattice. For example, related heterocyclic compounds have been found to crystallize in systems such as monoclinic or triclinic, with specific space groups like P2₁ or P-1. mdpi.com This fundamental crystallographic data sets the stage for the detailed analysis of the molecular structure.
Table 3: Example Crystal Systems for Heterocyclic Compounds
| Compound Class | Crystal System | Space Group |
| Triazolopyridazinoindoles | Triclinic | P-1 |
| Triazolopyridazinoindoles | Monoclinic | P2₁ |
This interactive table provides examples of crystallographic systems observed for complex heterocyclic molecules, illustrating the type of data obtained from X-ray diffraction analysis. mdpi.com
A detailed crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) molecule. This data would confirm the fused thiazole and pyrazine ring system's geometry. The planarity of the aromatic rings and the orientation of the trimethyl substituents would be defined. For instance, the bond lengths within the pyrazine ring are expected to be intermediate between typical single and double bonds due to aromaticity. researchgate.net
Table 4: Representative Bond Lengths in Pyrazine
| Bond Type | Typical Length (Å) |
| C-C | 1.394 |
| C-N | 1.334 |
This interactive table shows typical bond lengths for the parent pyrazine ring, as determined by crystallographic studies. researchgate.net Similar data would be obtained for the title compound.
X-ray crystallography uniquely reveals how molecules pack together in the solid state, governed by intermolecular forces. For an aromatic system like Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), π-π stacking interactions between the electron-rich heterocyclic rings are anticipated to be a significant packing force. nih.gov The presence of nitrogen and sulfur heteroatoms also introduces polarity and the potential for other non-covalent interactions. nih.gov While the trimethyl derivative itself lacks strong hydrogen bond donors, other derivatives with appropriate functional groups could exhibit extensive hydrogen bonding networks, which would strongly influence their physical properties. nih.gov
Table 5: Potential Intermolecular Interactions
| Interaction Type | Description |
| π-π Stacking | Attractive interaction between the planar aromatic thiazolopyrazine rings. |
| van der Waals Forces | General attractive forces between molecules, including the methyl groups. |
| C-H···N/S Interactions | Weak hydrogen bonds involving methyl hydrogens and heteroatoms of adjacent molecules. |
This interactive table summarizes the likely intermolecular forces that would govern the crystal packing of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI).
Supramolecular Assembly and Packing Motifs in the Solid State
A thorough search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data on the crystal structure of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI). Consequently, a detailed analysis of its supramolecular assembly and packing motifs in the solid state cannot be provided at this time.
Without single-crystal X-ray diffraction data for Thiazolo[4,5-B]pyrazine, trimethyl-(9CI), it is not possible to report on key crystallographic parameters or describe the specific intermolecular interactions and packing arrangements that characterize its solid-state form. Such an analysis would require experimental determination of the compound's crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule within the lattice.
Further research involving the synthesis of single crystals of Thiazolo[4,5-B]pyrazine, trimethyl-(9CI) and subsequent X-ray crystallographic analysis would be necessary to elucidate these structural details.
Reactivity and Reaction Mechanisms of Thiazolo 4,5 B Pyrazine Systems
Electrophilic Aromatic Substitution Patterns on the Pyrazine (B50134) Ring
The thiazolo[4,5-b]pyrazine system is generally resistant to electrophilic aromatic substitution. This low reactivity is a direct consequence of the electron-deficient character of the pyrazine ring, which contains two electron-withdrawing nitrogen atoms. thieme-connect.de This π-deficient nature significantly deactivates the ring towards attack by electrophiles. In acidic media, the situation is exacerbated as the nitrogen atoms become protonated, further increasing the ring's deactivation. thieme-connect.de
Studies on related fused pyrazine systems have shown the presence of a strong positive electrostatic potential field over the heteroaromatic ring. rsc.orgsemanticscholar.org This positive field repels incoming electrophiles, creating a significant energy barrier for substitution reactions. Consequently, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are not typically successful unless the pyrazine ring is modified with potent activating groups. thieme-connect.deresearchgate.net While direct electrophilic substitution on the parent thiazolo[4,5-b]pyrazine is not well-documented, reactions of olefinic pyrazines with superacids have been shown to proceed, indicating that electrophilic reactions are possible under forcing conditions that generate highly reactive "superelectrophiles". nih.gov
Nucleophilic Reactivity and Electron-Deficient Character
In stark contrast to its inertness toward electrophiles, the electron-deficient thiazolo[4,5-b]pyrazine core is primed for nucleophilic attack. This reactivity is a cornerstone of its functionalization and is significantly influenced by the substituents present on the bicyclic system. researchgate.net
Nucleophilic Attack at the Thiazolopyrazine Core
The electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at one of the carbon positions. Halogenated pyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de
The typical mechanism for this transformation is an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the leaving group. In some cases, particularly with strong bases, a ring-opening-ring-closure mechanism (ANRORC) can occur, leading to substitution at unexpected positions or the formation of rearranged products like imidazoles. thieme-connect.de While direct examples on trimethyl-thiazolo[4,5-b]pyrazine are scarce, studies on analogous dihalo-isothiazolo[4,5-b]pyridines demonstrate that nucleophilic substitution with various amines proceeds smoothly and regioselectively, highlighting the susceptibility of these types of fused systems to SNAr reactions. rsc.org
Influence of Substituents on Reactivity
Substituents on the thiazolo[4,5-b]pyrazine ring play a crucial role in modulating its reactivity towards nucleophiles. The presence of electron-donating groups on the pyrazine ring can decrease its reactivity, requiring more forcing conditions for nucleophilic exchange to occur. thieme-connect.de Conversely, electron-withdrawing groups enhance the ring's electrophilicity and facilitate nucleophilic attack.
The trimethyl substitution on the target compound, "Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)," would be expected to have a modest deactivating effect on nucleophilic substitution due to the electron-donating nature of methyl groups. However, the inherent electron deficiency of the fused ring system often remains the dominant factor. In broader studies of thiazolo[4,5-b]pyrazine derivatives, the introduction of various substituents has been shown to tune the electronic properties of the molecule. researchgate.netrsc.org For instance, the introduction of electron-donating groups like methoxy (B1213986) or dimethylamino groups onto a phenyl substituent at the C2 position has been studied in the context of fluorescence, confirming that substituent effects are effectively transmitted through the fused ring system. researchgate.netrsc.org
Ring-Opening and Rearrangement Reactions
The thiazolo[4,5-b]pyrazine scaffold, under certain conditions, can undergo skeletal rearrangements and ring-opening reactions. These transformations are often promoted by strong bases and can lead to the formation of novel heterocyclic systems.
While specific examples involving the thiazolo[4,5-b]pyrazine core are not extensively documented, analogous fused systems provide insight into potential reaction pathways. For instance, related imidazo[4,5-e]thiazolo[3,2-b]triazines are known to undergo base-catalyzed skeletal rearrangements. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves a nucleophilic attack by a base (e.g., an alkoxide anion), leading to the cleavage of a C–N bond within the heterocyclic core. beilstein-journals.org This is followed by a recyclization event to form a thermodynamically more stable regioisomeric product. beilstein-journals.orgbeilstein-journals.orgresearchgate.net
Another relevant transformation observed in the analogous isoxazolo[4,5-b]pyridine (B12869654) system is the Boulton–Katritzky rearrangement, a base-promoted conversion of arylhydrazones into triazolyl-pyridines. beilstein-journals.org Additionally, under harsh reductive conditions with hydriodic acid, the pyrazine ring itself can be cleaved following reduction to a less stable dihydropyrazine (B8608421) intermediate. um.edu.my These examples suggest that the thiazolo[4,5-b]pyrazine ring system possesses latent reactivity that could be exploited for the synthesis of more complex or rearranged heterocyclic structures.
Catalytic Transformations Involving Thiazolo[4,5-B]pyrazine
The thiazolo[4,5-b]pyrazine core is a versatile substrate for modern catalytic transformations, particularly palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide array of substituents, significantly expanding the chemical diversity of derivatives. To be amenable to these reactions, the thiazolo[4,5-b]pyrazine core is typically functionalized with a halogen, most commonly bromine or iodine.
A key example is the Suzuki cross-coupling reaction, which has been successfully performed on the 2-aminothiazolo[4,5-b]pyrazine skeleton. acs.org This reaction enables the formation of carbon-carbon bonds by coupling the halo-thiazolopyrazine with a boronic acid derivative. The reaction proceeds under standard palladium catalysis, demonstrating the utility of this scaffold in library synthesis. acs.org
| Parameter | Condition |
|---|---|
| Substrate | 6-Halo-2-aminothiazolo[4,5-b]pyrazine resin |
| Coupling Partner | Phenylboronic acid |
| Catalyst | Pd₂(dba)₃ (20 mol %) |
| Ligand | XPhos (40 mol %) |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane / H₂O |
| Temperature | 110 °C |
| Yield | 42% (four-step overall) |
Beyond Suzuki reactions, the potential for other catalytic transformations like nucleophilic desulfonative substitution with amines has been demonstrated on the related thiazolo[4,5-b]pyridine (B1357651) system, suggesting similar reactivity for the pyrazine analog. researchgate.net The amenability of halo-substituted thiazolopyrazines to such catalytic processes makes them valuable building blocks in medicinal and materials chemistry.
Kinetic and Thermodynamic Considerations in Thiazolopyrazine Transformations
Detailed quantitative kinetic and thermodynamic studies on reactions involving the thiazolo[4,5-b]pyrazine system are not widely available in the literature. However, the general principles of aromatic reactivity allow for qualitative considerations of the reaction pathways.
For electrophilic aromatic substitution, the rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromatic sextet to form a high-energy intermediate (an arenium ion). Given the inherent electron deficiency of the pyrazine ring, the activation energy for this step is prohibitively high under normal conditions, explaining the system's inertness. thieme-connect.de
Computational methods, such as Density Functional Theory (DFT), have been employed to study the electronic properties of thiazolo[4,5-b]pyrazine derivatives. researchgate.netrsc.org These studies help in understanding the relationship between molecular structure and reactivity, providing theoretical support for the observed electron-deficient character and guiding the design of new derivatives with tailored properties. Such computational approaches can estimate the relative energies of intermediates and transition states, offering insights into the thermodynamic and kinetic favorability of different reaction pathways.
Theoretical and Computational Chemistry Studies of Thiazolopyrazine, Trimethyl 9ci
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity indices. For a molecule such as Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical parameters. A low HOMO-LUMO gap generally suggests high chemical reactivity and lower kinetic stability. wikipedia.org In the context of thiazolopyrazine derivatives, understanding the HOMO-LUMO gap can help in designing molecules with specific electronic properties, for instance, in the development of novel organic semiconductors or pharmaceutical agents. wikipedia.org
Illustrative Data for a Thiazolopyrazine Derivative: The following table presents hypothetical calculated energy values for the frontier molecular orbitals of a generic trimethyl-thiazolo[4,5-b]pyrazine structure to illustrate the typical outputs of such a study.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | LUMO - HOMO Energy |
The distribution of electron density within a molecule is crucial for predicting its reactive sites. Quantum chemical calculations can generate maps of electrostatic potential (ESP), which visualize the charge distribution. Regions with negative potential are electron-rich and prone to electrophilic attack, whereas regions with positive potential are electron-poor and susceptible to nucleophilic attack.
From the electronic structure, various reactivity descriptors can be calculated. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules within the thiazolopyrazine family. For example, studies on related heterocyclic systems use these parameters to rationalize observed reaction selectivities.
Illustrative Reactivity Descriptors for a Thiazolopyrazine Derivative: This table contains example values for global reactivity descriptors for a hypothetical trimethyl-thiazolo[4,5-b]pyrazine, calculated from HOMO and LUMO energies.
| Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |
| Global Softness (S) | 1/(2η) | 0.21 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.67 eV |
Conformational Analysis and Molecular Dynamics Simulations
While the core thiazolo[4,5-b]pyrazine ring system is planar and rigid, the trimethyl substituents can adopt different spatial orientations. Conformational analysis and molecular dynamics simulations are used to explore these possibilities and their impact on the molecule's properties.
Conformational analysis aims to identify the most stable arrangements of a molecule (i.e., its conformers). This is typically done by systematically rotating the bonds of the substituent groups (in this case, the methyl groups) and calculating the potential energy at each step. This process generates a potential energy surface, where the minima correspond to stable conformers. For Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), this would involve exploring the rotational barriers of the methyl groups to identify the lowest energy, and therefore most populated, conformation.
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. Molecular dynamics (MD) simulations can model the behavior of the thiazolopyrazine molecule in a solvent box over time. These simulations provide insights into how solvent molecules interact with the solute and how these interactions might stabilize certain conformations or alter the accessibility of reactive sites.
For instance, in a polar solvent, the charge distribution of the thiazolopyrazine derivative would interact with the solvent dipoles, potentially leading to different preferred conformations compared to the gas phase or a nonpolar solvent. These solvent effects can also impact reaction rates and equilibria by stabilizing or destabilizing reactants, transition states, and products differently. Computational models like the Polarizable Continuum Model (PCM) are often used to approximate these solvent effects in quantum chemical calculations.
Structure-Property Relationship (SPR) Predictions
Computational chemistry provides powerful tools to predict the physical and chemical properties of a molecule based on its structure. For Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), these predictions can guide the synthesis of new materials with desired characteristics.
Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence Emission)
The spectroscopic properties of thiazolo[4,5-b]pyrazine derivatives are of significant interest due to their potential applications as fluorophores. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting and interpreting their electronic absorption and emission spectra.
Research on phenyl-substituted thiazolo[4,5-b]pyrazine (TPy) derivatives has demonstrated that the introduction of electron-donating groups can increase the fluorescence yield. These studies, which combine spectroscopic measurements with DFT calculations, provide a basis for predicting the properties of the trimethyl derivative. The methyl groups in Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) are expected to act as weak electron-donating groups, which would likely influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The predicted UV-Vis absorption and fluorescence emission wavelengths for a hypothetical trimethyl-thiazolo[4,5-b]pyrazine, based on analogous compounds, can be summarized in the following table. These values are typically calculated using Time-Dependent DFT (TD-DFT) methods.
| Computational Method | Predicted Property | Estimated Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| TD-DFT B3LYP/6-31G(d) | UV-Vis Absorption (λmax) | 350 - 380 | 0.2 - 0.4 |
| TD-DFT B3LYP/6-31G(d) | Fluorescence Emission (λem) | 420 - 450 | - |
Correlation with Experimental Reactivity
Computational methods can also predict the reactivity of a molecule, which can then be correlated with experimental findings. For instance, the nucleophilicity of a compound can be assessed by calculating its electrostatic potential map and the energies of its frontier molecular orbitals.
In studies of related compounds, 2-methyl-thiazolo[4,5-b]pyrazine has been used as a nucleophile in Knoevenagel condensation reactions. The reactivity of the methyl group is enhanced by the electron-deficient nature of the thiazolo[4,5-b]pyrazine ring system. For Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), the presence of three methyl groups would likely influence the electron density distribution across the molecule, potentially affecting the reactivity of each methyl group and the aromatic system itself.
A computational analysis would likely reveal the relative nucleophilicity or electrophilicity of different sites on the molecule, guiding synthetic chemists in designing reactions. The following table illustrates a hypothetical correlation between computed parameters and observed reactivity for an alkyl-substituted thiazolopyrazine.
| Reactive Site | Computed Parameter | Predicted Reactivity | Experimental Correlation |
|---|---|---|---|
| Methyl group at C2 | Calculated Mulliken Charge on Carbon | Moderately Nucleophilic | Reactive in condensations |
| Pyrazine (B50134) Ring Nitrogen | LUMO Energy | Susceptible to Electrophilic Attack | Protonation in acidic media |
Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling (Research-Oriented)
Predictive Modeling for Ligand-Biomolecule Interactions in Chemical Biology
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of chemical biology, this is often used to predict the interaction between a small molecule (ligand) and a protein.
For Thiazolo[4,5-b]pyrazine, trimethyl-(9CI), a molecular docking study would involve selecting a target protein of interest, for example, a kinase or another enzyme implicated in a disease pathway. The 3D structure of the trimethyl-thiazolopyrazine would be docked into the active site of the protein to predict its binding affinity and pose. The results of such a study can provide insights into whether the compound is likely to be an inhibitor or activator of the protein.
A hypothetical QSAR model for a series of thiazolopyrazine analogs could be developed to predict their biological activity based on their structural features. The model would be a mathematical equation that relates descriptors of the molecules (e.g., molecular weight, logP, electronic properties) to their activity.
Understanding Molecular Recognition Principles through Binding Site Analysis
The analysis of the docked poses of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) within a protein's binding site can reveal key molecular recognition principles. This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.
By understanding how the trimethyl-thiazolopyrazine fits into the binding pocket, researchers can make informed decisions about how to modify the structure of the molecule to improve its binding affinity and selectivity. For example, if a methyl group is found to be in a sterically hindered position, it could be replaced with a smaller group. Conversely, if there is an empty hydrophobic pocket near one of the methyl groups, it might be beneficial to replace it with a larger alkyl or aryl group.
The following table outlines the types of interactions that would be analyzed in a binding site analysis of a hypothetical complex between Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) and a protein kinase.
| Ligand Moiety | Interacting Protein Residue | Type of Interaction | Predicted Effect on Binding |
|---|---|---|---|
| Pyrazine Nitrogen | Aspartic Acid | Hydrogen Bond | Strong, stabilizing |
| Thiazole (B1198619) Sulfur | Leucine | Hydrophobic Interaction | Moderate, stabilizing |
| Trimethyl Groups | Valine, Isoleucine | Hydrophobic Interactions | Contributes to affinity |
Research Applications of Thiazolo 4,5 B Pyrazine, Trimethyl 9ci and Its Derivatives
Thiazolopyrazines as Versatile Building Blocks in Advanced Organic Synthesis
The thiazolo[4,5-b]pyrazine scaffold serves as a foundational structure in the synthesis of more complex molecules. molport.com Its inherent reactivity and structural features allow for functionalization, enabling the creation of diverse chemical libraries and novel molecular frameworks. acs.org Methodologies such as solid-phase organic synthesis (SPOS) have been developed to efficiently produce a variety of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives, highlighting the scaffold's utility as a versatile building block. acs.org
Thiazolo[4,5-b]pyrazine derivatives are valuable precursors for constructing larger, fused heterocyclic systems. Their chemical structure allows for annulation reactions, where additional rings are fused onto the core scaffold. For example, synthetic routes have been developed to create more complex fused systems, such as imidazo[4,5-e]thiazolo[3,2-b]triazines, which can undergo further rearrangement to form isomeric structures. nih.gov The ability to use the thiazolopyrazine core to build these elaborate polycyclic compounds is crucial in fields like medicinal chemistry, where structural complexity is often linked to biological activity. mdpi.com
The thiazolo[4,5-b]pyrazine nucleus is an effective scaffold for developing complex molecular architectures. rsc.org By attaching various functional groups at different positions on the rings, chemists can systematically alter the molecule's spatial arrangement and physicochemical properties. acs.org This approach is fundamental to scaffold-hopping strategies in drug discovery, where a known active core is replaced with a novel one, like thiazolopyrazine, to explore new chemical space and develop compounds with improved properties. rsc.org The synthesis of heterofused thiazolo/pyrazinedione hybrids demonstrates how the core structure can be incorporated into larger, multi-component molecules with specific functionalities. researchgate.netconicet.gov.ar
Exploration in Materials Science Research
The electronic properties of the thiazolo[4,5-b]pyrazine core and its analogues have led to their exploration in materials science. Fused heterocyclic systems containing thiazole (B1198619) rings are known for their applications in organic electronics due to their rigidity, planar structure, and electronic characteristics. researchgate.netrsc.org
Thiazole-based fused ring systems are prominent in the development of organic semiconductors. researchgate.net The related thiazolo[5,4-d]thiazole (B1587360) (TzTz) scaffold, which is also an electron-deficient and rigid planar system, has been successfully used as a building block for materials in organic photovoltaics and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.net These structures facilitate efficient intermolecular π–π overlap, which is crucial for charge transport. rsc.org Derivatives of thiazolothiazole have been engineered into D–π–A (Donor-π-Acceptor) type molecules for use as host materials in electroluminescent devices, demonstrating their potential in OLED technology. rsc.org Similarly, thieno[3,4-b]pyrazine-based organic sensitizers have been designed for use in dye-sensitized solar cells (DSSCs), achieving power conversion efficiencies as high as 5.2% in test devices. mdpi.com The ambipolar (capable of transporting both holes and electrons) nature of some thiazolothiazole derivatives makes them suitable for applications in complex organic electronic circuits. chemistryviews.org
| Compound Family | Application | Key Finding / Performance |
| Thieno[3,4-b]pyrazine Dyes | Dye-Sensitized Solar Cells (DSSC) | Power conversion efficiencies up to 5.2% were recorded. mdpi.com |
| Thiazolo[5,4-d]thiazole (DPCO-TTFZTT) | Ambipolar Organic Semiconductor | Balanced hole and electron mobilities of ~2.4 x 10⁻² cm²V⁻¹s⁻¹ were achieved. chemistryviews.org |
| Thiazolo[5,4-d]thiazole Hosts | Organic Light-Emitting Diodes (OLEDs) | Devices showed unique yellowish-green electroluminescence. rsc.org |
Derivatives of the thiazolopyrazine family have been developed as fluorescent sensors for detecting specific chemical species. The fluorescence properties of these compounds can be modulated by the introduction of different substituents. researchgate.netrsc.org For example, adding electron-donating groups to the core structure can increase the fluorescence yield. researchgate.netrsc.org A notable application is the development of a thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, for the selective detection of zinc ions (Zn²⁺). nih.gov This probe exhibits a significant fluorescent enhancement and a large red-shift in its emission wavelength upon binding to Zn²⁺, allowing for the detection of this ion both in vitro and in vivo. nih.gov The probe demonstrates high selectivity for Zn²⁺ over other common cations. nih.gov
| Probe Name | Target Analyte | Fluorescence Change | Detection Limit | Key Feature |
| 2-HPTP | Zn²⁺ | Enhancement with 85 nm red-shift | 3.48 x 10⁻⁷ M | High selectivity and cell permeability for bioimaging. nih.gov |
The ability of thiazolopyrazine-related structures to absorb light and participate in energy or electron transfer processes makes them suitable as photoactive components in functional materials. researchgate.net Their application in dye-sensitized solar cells is a prime example, where the dye molecule absorbs solar photons and injects electrons into a semiconductor, initiating the process of converting light into electricity. mdpi.comrsc.org The design of these molecules often follows a D-A-π-A structure, where the thiazole-containing fused ring can act as an electron-accepting (A) unit to facilitate charge separation after photoexcitation. mdpi.commdpi.com The high photophysical stability and tunable absorption spectra of these compounds are advantageous for creating durable and efficient photoactive materials. researchgate.net
Mechanistic Chemical Biology Investigations Using Thiazolopyrazine Scaffolds
The thiazolo[4,5-b]pyrazine core structure, including its trimethyl derivative, serves as a valuable scaffold in mechanistic chemical biology. Its rigid, heteroaromatic nature allows for systematic modification, making it an ideal framework for developing molecular tools to probe complex biological systems. Researchers utilize this scaffold to design specific probes for investigating protein-ligand interactions, understanding enzyme binding, and identifying key structural features that govern biological recognition.
Design and Synthesis of Molecular Probes for Studying Protein-Ligand Interactions
The design of molecular probes based on the thiazolopyrazine scaffold is a strategic process aimed at creating tools to explore and understand interactions between small molecules and proteins. These probes are often derivatives of a core structure, modified to include reporter groups, such as fluorophores, or functional groups that facilitate specific binding interactions.
One key strategy involves the synthesis of fluorescent derivatives. For instance, studies on thiazolo[4,5-b]pyrazine (TPy) derivatives have shown that their fluorescence properties can be tuned through chemical modification. nih.gov Researchers have prepared TPy derivatives with a phenyl group at the C2 position from corresponding amidopyrazines. It was discovered that adding electron-donating groups, like methoxy (B1213986) and dimethylamino groups, to this phenyl moiety enhances the fluorescence yield. nih.gov This finding is crucial as it provides a blueprint for designing new TPy-based fluorophores that can be used as probes to visualize or quantify protein-ligand binding events. nih.gov
The synthesis of these molecular probes often involves multi-step reactions. For example, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been synthesized starting from commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov The process includes steps like aminothiazole formation, Boc protection, Suzuki cross-coupling, and nitro group reduction to create a key intermediate that can be further functionalized. nih.gov Similarly, other synthetic approaches for related fused heterocycles like nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivatives begin with commercially available 2,3-dichloropyrazine (B116531), which undergoes nucleophilic substitution and cyclization to build the core scaffold. nih.gov These synthetic routes allow for the introduction of diverse substituents at various positions, enabling the creation of a library of molecular probes to study a wide range of protein targets.
Table 1: Synthetic Strategies for Thiazolopyrazine-Based Molecular Probes
| Scaffold Type | Synthetic Approach | Key Modifications | Application as Probe | Reference |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyrazine (TPy) | Preparation from amidopyrazines. | Introduction of substituted phenyl groups at the C2 position. | Development of novel fluorophores for binding studies. | nih.gov |
| Thiazolo[5,4-b]pyridine | Multi-step synthesis starting from 3-amino-5-bromo-2-chloropyridine, involving Suzuki cross-coupling. | Functionalization at the 6-position of the scaffold. | Probes for kinase inhibition and protein binding. | nih.gov |
| nih.govresearchgate.netnih.govTriazolo[4,3-a]pyrazine | Synthesis from 2,3-dichloropyrazine via nucleophilic substitution and cyclization. | Addition of linkers and various moieties to target specific kinases. | Probes for studying dual c-Met/VEGFR-2 kinase inhibitors. | nih.gov |
Exploration of Enzyme-Ligand Binding Modes at a Molecular Level
Molecular docking simulations are a cornerstone for exploring how thiazolopyrazine derivatives interact with enzymes at the molecular level. These computational studies predict the binding poses and affinities of ligands within the active site of a protein, providing insights that guide further probe design.
For example, docking studies of triazolo[4,5-b]pyrazine derivatives as c-MET inhibitors have identified key amino acid residues crucial for binding, such as Asp1222, Met1160, and Tyr1230. nih.gov The analysis revealed that hydrophobic and electrostatic fields play a significant role in the inhibitory activity. nih.gov Similarly, in the development of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, molecular docking showed that a 3-trifluoromethyl group fits well into a hydrophobic binding pocket, explaining its moderate enzymatic inhibitory activity. nih.gov The pyrazine (B50134) core itself is recognized as a readily interacting moiety, with its nitrogen atoms frequently acting as hydrogen bond acceptors. researchgate.net
Molecular dynamics simulations further refine these findings. For a promising nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine derivative (compound 17l) targeting c-Met, simulations highlighted important interactions with residues like MET-1160 and PHE-1223, with van der Waals (VDW) and electrostatic (EE) energies being critical for the ligand-receptor binding. nih.gov These detailed molecular explorations help to rationalize the observed biological activities and provide a clear picture of the enzyme-ligand binding mode.
Table 2: Enzyme-Ligand Interactions of Thiazolopyrazine Derivatives
| Scaffold/Derivative | Enzyme Target | Key Interacting Residues | Primary Interaction Type | Reference |
|---|---|---|---|---|
| 1,2,3-Triazolo[4,5-b]pyrazine series | c-MET | Asp1222, Met1160, Tyr1230 | Hydrophobic and electrostatic interactions. | nih.gov |
| Thiazolo[5,4-b]pyridine derivative (6h) | c-KIT | Not specified | Interaction with a hydrophobic binding pocket. | nih.gov |
| nih.govresearchgate.netnih.govTriazolo[4,3-a]pyrazine derivative (17l) | c-Met | MET-1160, PHE-1223 | Van der Waals and electrostatic energy. | nih.gov |
| Thiazolo[4,5-b]pyridine (B1357651) derivatives | Cyclooxygenase (COX) | Not specified | Binding pre-selection via molecular docking. | nih.gov |
Investigations into Structural Determinants of Biological Recognition (Non-Clinical Context)
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule determines its biological function. For thiazolopyrazine scaffolds, SAR investigations reveal which parts of the molecule are essential for binding and activity, guiding the rational design of more potent and selective compounds for research purposes.
In the development of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, a systematic SAR study was conducted. nih.gov By exploring different substituents at the R1 group of the scaffold, it was found that only a 3-(trifluoromethyl)phenyl group resulted in moderate activity. nih.gov This highlights the specific steric and electronic requirements of the binding pocket. Further modifications led to the identification of a derivative, 6r, with significantly higher enzymatic and anti-proliferative activities. nih.gov
Another example comes from research on a series of NPSR antagonists based on an oxazolo[3,4-a]pyrazine scaffold. unipd.it SAR studies showed that substituting or replacing the 1,1-diphenyl moiety significantly affected antagonist potency. A progressive reduction in potency was observed as the steric hindrance of substituents on the phenyl rings increased, suggesting that these rings occupy a region in the NPSR binding pocket with very stringent steric demands. unipd.it These investigations into the structural determinants of recognition are critical for transforming a basic scaffold into a highly specific molecular probe. researchgate.net
Table 3: Structure-Activity Relationship (SAR) Findings for Thiazolopyrazine-Related Scaffolds
| Scaffold | Target | Structural Modification | Impact on Biological Recognition/Activity | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | c-KIT Enzyme | Variation of the R1 group. | A 3-(trifluoromethyl)phenyl group was found to be optimal for moderate enzymatic inhibition. | nih.gov |
| Oxazolo[3,4-a]pyrazine | Neuropeptide S Receptor (NPSR) | Substitution on the geminal phenyl groups at the 1-position. | Increased steric hindrance of substituents led to a progressive reduction or complete loss of antagonist potency. | unipd.it |
| Triazolo[4,5-b]pyrazine | c-MET Kinase | Analysis of hydrophobic and electrostatic fields. | These fields were identified as playing a key role in the activity of c-MET inhibitors. | nih.gov |
Scaffold Identification for Targeting Specific Biomolecular Pathways in Research
The thiazolopyrazine core and its isosteres are considered "privileged scaffolds" because they can bind to multiple, unrelated biological targets by presenting different functional groups in specific spatial arrangements. nih.gov This versatility makes them excellent starting points for developing probes to target specific biomolecular pathways in a research context.
The thiazolo[5,4-b]pyridine scaffold, for instance, has been used to discover inhibitors for a variety of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2, each playing roles in different signaling pathways. nih.gov The binding mode can vary depending on the target; the 4-nitrogen of the scaffold can be a hinge-binding motif for PI3K, while the 1-nitrogen and 2-amino group can form hydrogen bonds with the ITK kinase hinge region. nih.gov This demonstrates how a single core structure can be adapted to target different nodes within cellular signaling networks.
Similarly, the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine framework has been used to design dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases involved in tumor angiogenesis and proliferation. nih.gov By modifying a lead compound, researchers developed derivatives with potent inhibitory activity against both kinases, thereby targeting two critical cancer-related pathways simultaneously. nih.govfrontiersin.org The identification and functionalization of such scaffolds are crucial first steps in developing chemical tools to dissect and manipulate complex biological pathways. nih.gov
Table 4: Thiazolopyrazine and Related Scaffolds for Targeting Biomolecular Pathways
| Scaffold | Biomolecular Target(s) | Associated Research Pathway | Reference |
|---|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3K, ITK, BCR-ABL, RAF, VEGFR2, c-KIT | Kinase signaling pathways (e.g., cell proliferation, survival). | nih.gov |
| nih.govresearchgate.netnih.govTriazolo[4,3-a]pyrazine | c-Met, VEGFR-2 | Receptor tyrosine kinase signaling (e.g., angiogenesis, cell growth). | nih.govfrontiersin.org |
| 1,2,3-Triazolo[4,5-b]pyrazine | c-MET | Hepatocyte growth factor receptor signaling. | nih.gov |
| Thiazolo[4,5-d]pyrimidine | Various (e.g., CRF receptors, chemokine receptors) | Immune modulation, inflammation, neurotransmission. | nih.gov |
Future Perspectives and Emerging Directions in Thiazolopyrazine Research
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) and its analogs is poised to embrace the principles of green and sustainable chemistry. Traditional synthetic routes for nitrogen-containing heterocycles often rely on harsh reaction conditions, hazardous solvents, and expensive metal catalysts, leading to significant environmental impact and economic challenges. Consequently, a major research thrust will be the development of eco-friendly and efficient synthetic protocols.
Key areas of focus will include:
Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times, increase product yields, and minimize the use of volatile organic solvents. The application of microwave irradiation could offer a more energy-efficient pathway to the thiazolopyrazine core.
Catalyst-Free and Metal-Free Reactions: The development of synthetic strategies that avoid the use of heavy metal catalysts is a critical goal for sustainable chemistry. Research into catalyst-free cycloaddition reactions or the use of organocatalysts could provide greener alternatives for the construction of the thiazolo[4,5-b]pyrazine scaffold.
Use of Eco-Friendly Solvents: The replacement of conventional hazardous solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a promising avenue. Investigating the feasibility of synthesizing thiazolopyrazines in these solvent systems will be a significant step towards more sustainable chemical manufacturing.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. The development of one-pot or multicomponent reactions for the synthesis of functionalized thiazolopyrazines will be a key area of future research.
These sustainable approaches will not only make the synthesis of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) more environmentally benign but also facilitate the rapid generation of a diverse library of derivatives for further investigation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel thiazolopyrazine derivatives with desired properties. By leveraging computational power, researchers can navigate the vast chemical space more efficiently, accelerating the identification of promising candidates for various applications.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: For related pyrazine (B50134) and thiazole (B1198619) derivatives, QSAR models have been successfully employed to correlate chemical structures with biological activities. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Developing robust QSAR models for the thiazolopyrazine scaffold will enable the prediction of properties such as bioactivity, toxicity, and physicochemical characteristics. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net These models can guide the design of new derivatives with enhanced performance.
Predictive Modeling of Physicochemical Properties: Machine learning algorithms, including neural networks, can be trained on existing data to predict key properties of small molecules, such as solubility, binding affinities, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. mdpi.comnitw.ac.in Applying these models to virtual libraries of thiazolopyrazine derivatives will allow for the in silico screening and prioritization of compounds for synthesis and experimental testing. mdpi.comnitw.ac.in
Generative Models for de Novo Design: Advanced AI techniques, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design entirely new thiazolopyrazine-based molecules with optimized properties. These models can learn the underlying patterns in chemical data to generate novel structures that are predicted to be active and possess desirable characteristics.
Multi-Objective Optimization: The design of a successful molecule often involves balancing multiple, sometimes conflicting, properties. Multi-objective optimization algorithms can be integrated with machine learning models to simultaneously optimize for factors like potency, selectivity, and low toxicity, leading to the identification of more promising and well-rounded lead compounds. nitw.ac.in
The synergy between computational modeling and experimental validation will be crucial for accelerating the discovery and development of new thiazolopyrazine-based compounds.
Advanced Materials Research: Expanding Optoelectronic and Sensing Capabilities
The unique electronic properties of fused nitrogen heterocycles, such as thiazolopyrazines, make them attractive candidates for applications in advanced materials, particularly in the fields of organic electronics and sensing. The electron-deficient nature of the pyrazine ring combined with the electron-rich thiazole ring can give rise to interesting photophysical and electronic characteristics.
Future research in this domain will likely focus on:
Organic Semiconductors: Thiazole-containing compounds have been investigated as organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiazolopyrazine core, with its potential for tunable electronic properties through substitution, could serve as a novel building block for the design of new p-type, n-type, or ambipolar organic semiconductors. The influence of the trimethyl substitution on the charge transport properties of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) would be a key area of investigation.
Fluorescent Materials and Emitters: The photophysical properties of thiazolo[5,4-d]thiazole (B1587360) derivatives have been shown to be highly dependent on their molecular packing in the solid state, leading to a wide range of emission colors. nih.gov Investigating the fluorescence and phosphorescence properties of Thiazolo[4,5-b]pyrazine, trimethyl-(9CI) and its derivatives could lead to the development of new emitters for OLEDs, fluorescent probes for bioimaging, and materials for solid-state lighting.
Chemical Sensors: The ability of the nitrogen and sulfur atoms in the thiazolopyrazine ring to coordinate with metal ions or participate in other intermolecular interactions suggests their potential use in chemical sensors. Future work could explore the development of thiazolopyrazine-based chemosensors for the detection of specific analytes through changes in their optical or electronic properties. The design of receptors that can selectively bind to target molecules will be a crucial aspect of this research.
By systematically modifying the structure of the thiazolopyrazine core and understanding the structure-property relationships, researchers can unlock the full potential of these compounds in the development of next-generation electronic and optical materials.
Interdisciplinary Research at the Interface of Synthetic Chemistry and Mechanistic Chemical Biology
The intersection of synthetic chemistry and mechanistic chemical biology offers a powerful approach to unraveling the biological functions of novel compounds like Thiazolo[4,5-b]pyrazine, trimethyl-(9CI). Given that related thiazolopyridine and other fused nitrogen heterocycles exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, it is plausible that thiazolopyrazines also possess interesting pharmacological profiles. mdpi.comnitw.ac.in
Future interdisciplinary research in this area should encompass:
Synthesis of Focused Compound Libraries: Synthetic chemists can create libraries of Thiazolo[4,5-b]pyrazine derivatives with systematic variations in their substitution patterns. This will provide a valuable toolkit for biological screening and for establishing structure-activity relationships (SAR).
High-Throughput Biological Screening: These compound libraries can be subjected to high-throughput screening assays to identify "hit" compounds with specific biological activities. This could involve screening against various cell lines, enzymes, or protein targets implicated in different diseases.
Development of Chemical Probes: Bioactive thiazolopyrazine derivatives can be further functionalized to create chemical probes. These probes, which may incorporate reporter tags such as fluorescent dyes or affinity labels, can be used to identify the cellular targets of the compounds and to visualize their distribution within cells.
Mechanistic Studies: Once a biological target is identified, a combination of biochemical, biophysical, and cell biology techniques can be employed to elucidate the precise mechanism of action of the thiazolopyrazine compound. This could involve studying how the compound binds to its target protein and how this binding event modulates the protein's function and downstream signaling pathways. For instance, mechanistic studies on some thiazole-piperazine derivatives have indicated the involvement of the opioidergic system in their antinociceptive effects.
Q & A
Q. How do thiazolo[4,5-b]pyrazines amplify phleomycin activity, and what structural features are critical?
- Methodological Answer : Basic side chains (e.g., N,N-dimethylaminopropylthio) at C6 enhance phleomycin binding to DNA. Derivatives lacking fused aromatic systems (e.g., thiazoloquinoxalines) show reduced amplification. Optimal compounds exhibit four-star activity at 0.5 mM via electrostatic stabilization of drug-DNA complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
